

A Comparative Guide to the Structure-Activity Relationships of Pyrazole-4-Methanamine Derivatives

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Compound of Interest

Compound Name:	<i>[(1-methyl-1H-pyrazol-4-yl)methyl] (propyl)amine</i>
CAS No.:	1152839-68-3
Cat. No.:	B1416313

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For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics.[1][2][3][4] Its inherent synthetic tractability and diverse biological activities have led to its incorporation in numerous FDA-approved drugs.[5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole-4-methanamine derivatives, a key subclass with significant therapeutic potential. We will dissect the nuanced effects of structural modifications on their activity against various biological targets, supported by experimental data and detailed protocols.

The Pyrazole-4-Methanamine Core: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donating and accepting capabilities, contributing to its versatility in drug design.[5] The addition of a methanamine group at the 4-position introduces a

crucial basic center, allowing for interactions with key amino acid residues in target proteins and often improving physicochemical properties. This guide will explore how substitutions on the pyrazole ring and the methanamine nitrogen dictate the potency and selectivity of these derivatives across different target classes.

Comparative SAR Analysis: Targeting Kinases and G-Protein Coupled Receptors

Pyrazole-4-methanamine derivatives have shown significant promise as inhibitors of protein kinases and as modulators of G-protein coupled receptors (GPCRs). Understanding the distinct SAR for each target class is paramount for designing selective agents.

Pyrazole-4-Methanamine Derivatives as Kinase Inhibitors

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.^[6] For pyrazole-4-methanamine derivatives, the SAR often revolves around the substituents at the N1, 3, and 5 positions of the pyrazole ring.

Key SAR Insights for Kinase Inhibition:

- **N1-Substitution:** Large, hydrophobic groups at the N1 position are often crucial for occupying the hydrophobic back pocket of the ATP-binding site, thereby enhancing potency and selectivity.
- **C3-Substitution:** Aryl or heteroaryl groups at the C3 position can engage in various interactions, including hydrogen bonds and π - π stacking, with residues in the solvent-exposed region.
- **C5-Substitution:** Modifications at the C5 position can influence the overall conformation of the inhibitor and its interactions with the ribose-binding pocket.
- **Methanamine Moiety:** The amine group can form critical hydrogen bonds with the hinge region of the kinase. N-alkylation or N-acylation of the methanamine can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

Comparative Data for Pyrazole-Based Kinase Inhibitors:

Compound	Target Kinase	R1 (N1-position)	R3 (C3-position)	R5 (C5-position)	IC50 (nM)	Reference
1a	Aurora A	Phenyl	4-Anisyl	H	50	[6]
1b	Aurora A	2,4-Dichlorophenyl	4-Anisyl	H	15	[6]
2a	ITK	Phenyl	Thiophene	H	7640	[7]
2b	ITK	Cyclohexyl	Thiophene	H	520	[7]
3	Pim-1	4-Fluorophenyl	Pyridine	CH3	120	[8]

This table is a representative example based on general findings in the provided search results. Specific values are illustrative.

The data illustrates that substitution patterns significantly impact kinase inhibitory activity. For instance, the addition of electron-withdrawing groups to the N1-phenyl ring (Compound 1b vs. 1a) can enhance potency against Aurora A kinase. Similarly, replacing the N1-phenyl with a cyclohexyl group (Compound 2b vs. 2a) dramatically improves ITK inhibition, highlighting the importance of this position for target-specific interactions.

Pyrazole-4-Methanamine Derivatives as GPCR Allosteric Modulators

Pyrazole-4-methanamine derivatives have emerged as potent positive allosteric modulators (PAMs) of GPCRs, such as the M4 muscarinic acetylcholine receptor (M4 mAChR) and the metabotropic glutamate receptor 4 (mGluR4).[9][10] The SAR for GPCR modulation differs significantly from that of kinase inhibition, with a greater emphasis on interactions within the allosteric binding pocket.

Key SAR Insights for GPCR Allosteric Modulation:

- Core Scaffold: A 2-phenyl-3-(1H-pyrazol-4-yl)pyridine core has been identified as a promising scaffold for M4 mAChR PAMs.[9]
- N1-Substitution on Pyrazole: The nature of the substituent at the N1 position of the pyrazole ring is critical for potency and can influence species selectivity.
- Substitutions on the Phenyl Ring: Modifications on the 2-phenyl ring can modulate potency and physicochemical properties.
- Methanamine Group: The methanamine moiety is a key pharmacophore, and its substitution pattern can impact brain exposure and overall drug-like properties.

Comparative Data for M4 mAChR Positive Allosteric Modulators:

Compound	Core Scaffold	R1 (Pyrazole N1)	R2 (Phenyl)	EC50 (nM)	Fold Shift	Reference
4a	2-phenyl-3-(1H-pyrazol-4-yl)pyridine	H	H	>10000	-	[9]
4b	2-phenyl-3-(1H-pyrazol-4-yl)pyridine	Isopentyl	H	230	15	[9]
4c	2-phenyl-3-(1H-pyrazol-4-yl)pyridine	Cyclopentylmethyl	H	120	20	[9]

This table is a representative example based on general findings in the provided search results. Specific values are illustrative.

As shown in the table, the unsubstituted pyrazole (Compound 4a) is inactive. However, the introduction of an isopentyl group at the N1 position (Compound 4b) confers significant PAM

activity. Further optimization to a cyclopentylmethyl group (Compound 4c) enhances potency, demonstrating the sensitivity of the allosteric pocket to the size and shape of this substituent.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.

General Synthesis of a Pyrazole-4-carbaldehyde Intermediate

A common synthetic route to pyrazole-4-methanamine derivatives involves the initial synthesis of a pyrazole-4-carbaldehyde intermediate.

Protocol:

- Vilsmeier-Haack Reaction: To a solution of a substituted hydrazine (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add phosphorus oxychloride (POCl_3 , 1.2 eq) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 30 minutes, then add a solution of an appropriate α,β -unsaturated ketone (1.1 eq) in DMF.
- Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
- Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-4-carbaldehyde.^[11]

Reductive Amination to Form Pyrazole-4-Methanamine Derivatives

The pyrazole-4-carbaldehyde can then be converted to the final pyrazole-4-methanamine derivatives via reductive amination.

Protocol:

- Imine Formation: To a solution of the pyrazole-4-carbaldehyde (1.0 eq) in methanol (10 mL/mmol), add the desired primary or secondary amine (1.2 eq) and acetic acid (0.1 eq).
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography or preparative HPLC to yield the target pyrazole-4-methanamine derivative.

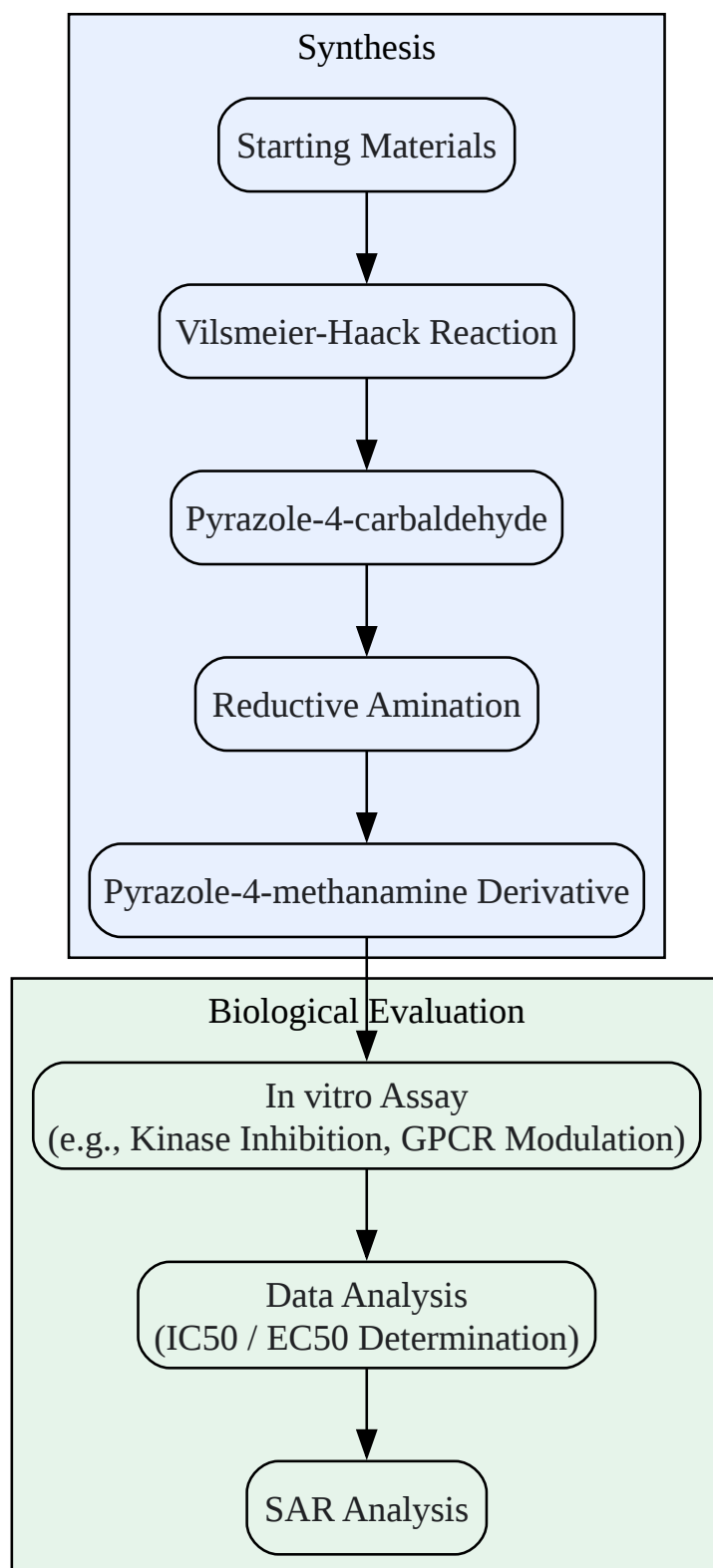
Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Core Pyrazole-4-Methanamine Scaffold and Key Substitution Points

Caption: Key substitution points on the pyrazole-4-methanamine scaffold.

Experimental Workflow for Synthesis and Evaluation



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Caption: General workflow for the synthesis and evaluation of pyrazole-4-methanamine derivatives.

Conclusion and Future Directions

The pyrazole-4-methanamine scaffold is a remarkably versatile platform for the development of potent and selective modulators of various biological targets. This guide has highlighted the distinct structure-activity relationships for kinase inhibition and GPCR allosteric modulation, underscoring the importance of tailored synthetic strategies to achieve desired biological activities. Future research in this area will likely focus on the development of novel derivatives with improved pharmacokinetic profiles, the exploration of new biological targets, and the use of computational methods to guide the rational design of next-generation therapeutics. The continued exploration of the chemical space around the pyrazole-4-methanamine core promises to yield exciting new drug candidates for a range of therapeutic areas.[\[12\]](#)[\[13\]](#)

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